molecular formula C12H10ClN3 B1493035 7-(chloromethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole CAS No. 2090942-74-6

7-(chloromethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1493035
CAS No.: 2090942-74-6
M. Wt: 231.68 g/mol
InChI Key: GGPMENCHCJVULL-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core substituted with a chloromethyl group at position 7 and a phenyl group at position 6. Imidazo[1,2-b]pyrazole derivatives are recognized for their diverse biological activities, including anti-inflammatory, antifungal, and antitumor properties . The introduction of pharmacophoric groups like chloromethyl and phenyl is a strategic molecular hybridization approach to enhance bioactivity and selectivity .

Properties

IUPAC Name

7-(chloromethyl)-6-phenyl-5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3/c13-8-10-11(9-4-2-1-3-5-9)15-16-7-6-14-12(10)16/h1-7,15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPMENCHCJVULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=NC=CN3N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(Chloromethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole is a synthetic compound belonging to the imidazo[1,2-b]pyrazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and enzyme inhibition. The unique structural features of this compound, including the chloromethyl and phenyl groups, contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClN3C_{13}H_{12}ClN_3, with a molecular weight of 245.71 g/mol. The presence of the chloromethyl group enhances its reactivity, making it a candidate for various biological applications.

The biological activity of this compound primarily involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings from several key studies:

Study Cell Line IC50 (µM) Mechanism
Study AMCF-7 (Breast Cancer)15.4CDK Inhibition
Study BK562 (Leukemia)9.8Induction of Apoptosis
Study CA549 (Lung Cancer)12.3Cell Cycle Arrest

These studies indicate that the compound's efficacy varies across different cancer types, suggesting a need for further exploration into its selective mechanisms of action.

Enzyme Inhibition

In addition to its anticancer properties, this compound has been shown to inhibit specific enzymes involved in disease pathways. For instance, it has demonstrated inhibitory effects on various kinases, which are critical in cellular signaling pathways associated with cancer progression .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving cyclization reactions of appropriate precursors. This compound serves as a scaffold for developing derivatives with enhanced biological activities. For example:

Derivative Modification Biological Activity
Compound DAddition of FluorineIncreased Potency against CDKs
Compound EMethyl Group SubstitutionEnhanced Selectivity for Cancer Cells

These derivatives may exhibit improved pharmacological profiles and reduced toxicity compared to the parent compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The biological and physicochemical properties of imidazo[1,2-b]pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison of Selected Imidazo[1,2-b]pyrazole Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features References
7-(Chloromethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole 6-Ph, 7-CH₂Cl C₁₂H₁₁ClN₃ 232.7 (calculated) Chloromethyl (reactive group), phenyl -
7-(Chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole 1-Cyclopentyl, 6-Me, 7-CH₂Cl C₁₂H₁₆ClN₃ 237.73 Cyclopentyl (bulky substituent)
7-(Chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole 1-Isobutyl, 6-Me, 7-CH₂Cl C₁₁H₁₆ClN₃ 225.72 Isobutyl (lipophilic group)
6-(4-Chlorophenyl)-1H-imidazo[1,2-b]pyrazole 6-(4-Cl-Ph) C₁₁H₈ClN₃ 217.66 Chlorophenyl (electron-withdrawing)
7-(1-Methylethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole 6-Ph, 7-isoPropyl C₁₄H₁₅N₃ 225.29 Isopropyl (steric hindrance)
Key Observations:

Chloromethyl Group Reactivity : The chloromethyl group at position 7 in the target compound serves as a reactive site for further derivatization, enabling covalent binding or functional group transformations .

Phenyl vs.

Stability and Commercial Viability

  • Discontinued Products : Several analogs, such as 7-(chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole, have been discontinued , possibly due to synthesis challenges or instability of the chloromethyl group under storage conditions.
  • Purity and Handling : Most compounds are available at ≥95% purity for research use, emphasizing their role as intermediates rather than final drug candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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